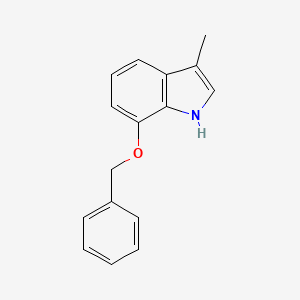

7-(Benzyloxy)-3-methylindole

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmacologically active compounds. smolecule.comrjptonline.org Consequently, the synthesis and functionalization of indole derivatives are of significant interest to organic chemists. 7-(Benzyloxy)-3-methylindole belongs to the class of substituted indoles, where the core indole structure is modified to alter its chemical properties and biological activity.

The chemistry of indoles is characterized by the reactivity of the pyrrole (B145914) ring, particularly at the C3 position, which is highly susceptible to electrophilic substitution. wikipedia.org The presence of substituents on the benzene (B151609) ring, such as the benzyloxy group at the 7-position, can influence the reactivity of the indole core and provide a handle for further chemical modifications. chim.it Research in this area often focuses on developing efficient synthetic routes to access specific substitution patterns on the indole ring to enable the synthesis of target molecules with desired properties.

Historical Perspective of this compound Synthesis and Study

The synthesis of substituted indoles has been a long-standing area of research. Early methods for preparing benzyloxylated indoles often involved multi-step sequences. For instance, 4-benzyloxyindole (B23222) was first prepared via the Reissert method, a process that included condensation, reductive cyclization, hydrolysis, and decarboxylation. orgsyn.org

A significant advancement in the synthesis of 7-substituted indoles came with the development of methods utilizing ortho-substituted nitrobenzenes. For example, the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal, followed by reduction, provides a route to 4-benzyloxyindole. orgsyn.org The synthesis of 7-benzyloxyskatole (another name for this compound) has been achieved through the reduction of 7-benzyloxyindole-3-carboxaldehyde with lithium aluminum hydride. cdnsciencepub.com This aldehyde precursor can be prepared from 7-benzyloxyindole (B21248). cdnsciencepub.com

More contemporary approaches continue to refine the synthesis of such compounds, focusing on efficiency and scalability. For instance, a scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole has been reported, which utilizes 7-benzyloxyindole as a key starting material. researchgate.net This highlights the continued relevance of benzyloxy-protected indoles in accessing complex and pharmaceutically relevant molecules.

Significance of the Benzyloxy Substituent in Indole Research

The benzyloxy group serves a crucial role in indole chemistry, primarily as a protecting group for the hydroxyl functionality. The 7-hydroxyindole (B18039) moiety is an important building block for various pharmaceuticals and chemical compounds. researchgate.net The benzyloxy group is stable under many reaction conditions, allowing for chemical manipulations at other positions of the indole ring. clockss.org

For example, the synthesis of potent and selective β3-adrenergic receptor agonists, which are potential treatments for obesity and diabetes, has utilized 7-benzyloxyindole as a key intermediate. researchgate.net In these syntheses, the benzyloxy group masks the reactive hydroxyl group while other parts of the molecule are assembled. The benzyloxy group can be subsequently removed, often through catalytic hydrogenation, to reveal the free hydroxyl group in the final product. This deprotection step is a common strategy in the final stages of a synthetic sequence.

The versatility of the benzyloxy group is further demonstrated in its use in the synthesis of various indole derivatives. For example, 7-benzyloxygramine, a derivative of 7-benzyloxyindole, is another useful synthetic intermediate. pharmaffiliates.com The ability to selectively introduce and remove the benzyloxy group provides chemists with a powerful tool for the strategic construction of complex indole-based molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 7-(Benzyloxy)-3-methyl-1H-indole |

| Other Names | 7-Benzyloxyskatole |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| Appearance | Colorless oil |

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-methyl-7-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 |

InChI Key |

MWBASJCEVACVJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Benzyloxy 3 Methylindole and Its Derivatives

Established Synthetic Pathways

Established synthetic routes to 7-(benzyloxy)-3-methylindole and its derivatives primarily rely on classical indole (B1671886) syntheses and functional group interconversions. These methods have been refined over time to provide reliable access to the target compounds.

Routes via Gramine Derivatives

A common approach involves the use of gramine, a naturally occurring indole alkaloid, or its derivatives. For instance, 4-benzyloxygramine (B27843) can be synthesized and subsequently reduced. This reduction can sometimes yield byproducts, including the undecomposed intermediate 4-benzyloxy-3-dimethylaminomethyleneindolenine. cdnsciencepub.com The hydrogenolysis of benzyloxygramines serves as an alternative route to hydroxyskatoles. cdnsciencepub.com The synthesis of the alkaloid ellipticine, for example, has been approached using indole and 3-acetylpyridine (B27631) as starting materials. core.ac.uk

Strategies from Substituted Indoles

The functionalization of pre-existing substituted indoles is a widely used strategy. Commercially available 7-(benzyloxy)indole is a common starting material for the synthesis of more complex molecules like (±)–Dragmacidin E. nih.govresearchgate.net The synthesis can involve a Vilsmeier formylation to install a C(3) aldehyde, followed by an Emmons-Horner extension. nih.govresearchgate.net

Alkylation and acylation are fundamental reactions in this approach. The Friedel-Crafts reaction, a classic method for electrophilic aromatic substitution, is frequently employed. nih.gov For example, 7-benzyloxyindole (B21248) can be converted into an iodoindolenine intermediate, which then undergoes a Friedel-Crafts alkylation. nih.gov The alkylation of the indole nitrogen can be achieved with reagents like 2-bromobutane, followed by formylation at the C-3 position. researchgate.net

The introduction of the benzyloxy group at the 7-position is typically achieved through O-alkylation of 7-hydroxyindole (B18039) with benzyl (B1604629) halides. This reaction is often performed under reflux conditions in solvents like acetonitrile (B52724) or dimethylformamide (DMF) with a base to deprotonate the hydroxyl group. Subsequent hydroxymethylation at the 3-position can be achieved by reacting the protected 7-benzyloxyindole with formaldehyde (B43269) under basic conditions.

Vilsmeier-Haack conditions are used for the formylation of 7-benzyloxyindole to produce 7-benzyloxyindole-3-carbaldehyde. cdnsciencepub.comjst.go.jpchem960.com This aldehyde can then be reduced to 7-benzyloxyskatole using reagents like lithium aluminum hydride. cdnsciencepub.com

| Reaction Type | Reagents and Conditions | Starting Material | Product | Reference |

| Vilsmeier Formylation | Vilsmeier-Haack reagent | 7-Benzyloxyindole | 7-Benzyloxyindole-3-carbaldehyde | jst.go.jp |

| Reduction | Lithium aluminum hydride in tetrahydrofuran | 7-Benzyloxyindole-3-carbaldehyde | 7-Benzyloxyskatole | cdnsciencepub.com |

| O-Alkylation | Benzyl bromide/iodide, base (e.g., 2,4,6-trimethylpyridine) | 7-Hydroxyindole | 7-Benzyloxyindole | |

| Hydroxymethylation | Formaldehyde, base (e.g., NaOH, K2CO3) | Boc-7-benzyloxyindole | 1-Boc-7-Benzyloxy-3-hydroxymethylindole | |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | 7-Benzyloxyindole | Alkylated indole derivative | nih.gov |

Formation through Cyclization Reactions

Cyclization reactions are a cornerstone of indole synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method can be catalyzed by both Brønsted and Lewis acids. wikipedia.org A mechanochemical Fischer indolization has been developed as an environmentally friendly alternative. smolecule.com

The Bartoli indole synthesis is another important cyclization method. For instance, the synthesis of certain indole alkaloids starts from 4-bromo-3-nitrotoluene, which reacts with isopropenylmagnesium bromide under Bartoli conditions. nih.gov

Intramolecular Friedel-Crafts epoxide-arene cyclization (IFCEAC) offers a powerful tool for constructing fused heterocyclic systems. tezu.ernet.in This reaction involves the ring-opening of a tethered epoxide by an electron-rich aromatic ring. tezu.ernet.in Palladium-catalyzed cyclization of o-halo-N-allylanilines has also been studied for the synthesis of indoles. sci-hub.se

Novel and Evolving Synthetic Approaches

In addition to established methods, new synthetic strategies are continuously being developed to improve efficiency, selectivity, and environmental friendliness.

Organocatalytic Methods in this compound Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acid derivatives can catalyze enantioselective domino Friedel-Crafts-type reactions to produce tetrahydrocarbazoles with high enantiomeric excess. dtu.dk Imidazolidinone catalysts can activate α,β-unsaturated aldehydes for Friedel-Crafts reactions with various indoles, providing a route to C-3 chiral indoles. core.ac.uk This strategy has been used to synthesize (R)-4-Benzyloxy-3-(1-methyl-1H-indol-3-yl)-butanal. caltech.edu

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many chemical reactions, including the synthesis of indoles. nih.gov Microwave irradiation can be used in various classical indole syntheses like the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, a microwave-assisted synthesis of 7-(benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)methoxy)-6-methoxyquinazoline has been reported. Solvent-free conditions, often coupled with microwave irradiation, offer a greener synthetic route. mdpi.com For example, the reaction of indoles with nitroalkenes can be carried out under solvent-free conditions at room temperature, with microwave activation significantly reducing reaction times. researchgate.net

| Synthetic Method | Conventional Conditions | Microwave-Assisted Conditions | Advantages of Microwave | Reference |

| Fischer Indole Synthesis | Refluxing in acid for several hours | Irradiation for a few minutes | Reduced reaction time, improved yields | nih.gov |

| Hantzsch Thiazole Synthesis followed by Fischer Indole Synthesis | Heating for extended periods | Reaction times of less than 15 minutes | Rapid and efficient, high yields | nih.gov |

| Synthesis of 3-Substituted Coumarins | Conventional heating | Irradiation for 2-5 minutes | Solventless, rapid | mdpi.com |

Enantioselective Synthesis and Resolution of Chiral this compound Analogues

The generation of single-enantiomer derivatives of this compound is critical for applications where stereochemistry dictates biological activity. Methodologies to achieve this can be broadly categorized into two approaches: direct enantioselective synthesis and the resolution of racemic mixtures.

Another approach is the chiral pool synthesis, which utilizes readily available chiral starting materials. For instance, the C-3 acylation of 7-benzyloxy-1H-indole with an enantiopure building block like N-(9-fluorenylmethoxycarbonyl)-D-alanyl chloride can be employed to introduce a chiral side chain. researchgate.net

Enzymatic resolution offers a powerful alternative for achieving enantioselectivity. The stereoselective deacetylation of a racemic N-acetylated precursor using an enzyme like acylase I is a well-established method in indole chemistry. researchgate.net This biocatalytic approach can provide access to one enantiomer of a tryptophan analogue while leaving the other in its acetylated form, allowing for easy separation.

Furthermore, direct enantioselective synthesis can be achieved using chiral catalysts. A domino Friedel-Crafts-type reaction between 7-(benzyloxy)indole and an aldehyde, catalyzed by a chiral phosphoric acid derivative such as (R)-TRIP, has been shown to produce chiral tetrahydrocarbazole analogues. dtu.dk In one example, the reaction yielded the product with a modest enantiomeric excess of 56%. dtu.dk High-performance liquid chromatography (HPLC) using chiral stationary phases, such as derivatized cellulose, represents another effective technique for the analytical and preparative-scale separation of enantiomers from a racemic mixture. nih.gov

| Method | Substrate/Precursor | Reagent/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Diastereomeric Salt Resolution | (±)-3-(2-Aminopropyl)-7-benzyloxyindole | O,O′-di-p-toluoyl-L-(2R,3R)-tartaric acid | (R)-3-(2-Aminopropyl)-7-benzyloxyindole | Yields (R)-enantiomer with 99.5% e.e. | researchgate.net |

| Chiral Pool Synthesis | 7-Benzyloxy-1H-indole | N-(9-fluorenylmethoxycarbonyl)-D-alanyl chloride | Chiral N-protected amino acid derivative | Introduces a stereocenter via a chiral building block. | researchgate.net |

| Enzymatic Resolution | Racemic N-acetyl tryptophan derivatives | Acylase I | Enantiopure L-tryptophan derivative | Stereoselective deacetylation of the L-enantiomer. | researchgate.net |

| Catalytic Enantioselective Synthesis | 7-(Benzyloxy)indole | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Chiral Tetrahydrocarbazole Analogue | Achieves direct synthesis with 56% e.e. | dtu.dk |

| Chiral HPLC | Racemic chiral analogues | Cellulose-based chiral stationary phase | Separated enantiomers | Effective for both analytical and preparative separation. | nih.gov |

Derivatization Strategies of the this compound Scaffold

The this compound core can be chemically modified at several positions to generate a library of analogues. These modifications can be broadly grouped into functionalization of the indole nucleus itself and alterations to the benzyloxy group at the C7 position.

Functionalization at the Indole Core

The indole ring system offers multiple sites for functionalization, including the indole nitrogen (N1) and various carbon atoms (C2, C4, C5, C6).

N1-Position: The nitrogen atom of the indole can be readily functionalized. Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to increase solubility and modulate reactivity during subsequent steps. smolecule.comgoogle.com This is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). google.com Alternatively, a tosyl group can be introduced using p-toluenesulfonyl chloride, yielding compounds like 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole. researchgate.net

C2 and C4-Positions: While the C3 position is substituted with a methyl group in the parent scaffold, the other positions on the pyrrole (B145914) and benzene (B151609) rings can be targeted. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of the indole core. nih.govacs.org Directing groups at the C3 position can guide arylation to the C4 position of the benzene ring. nih.govacs.org Similarly, under different conditions or with different directing groups, functionalization can be directed to the C2 position. nih.gov

C3-Position Halogenation: The introduction of a halogen, such as bromine, at the C3 position (after initial synthesis of the 7-benzyloxyindole core) creates a versatile handle for further modification. smolecule.com A compound like 1-Boc-7-benzyloxy-3-bromoindole serves as a key intermediate where the bromine atom can be displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the introduction of a wide array of functional groups. smolecule.com

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N1 | Boc Protection | (Boc)₂O, DMAP | N-Boc-indole | smolecule.comgoogle.com |

| N1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), base | N-Tosyl-indole | researchgate.net |

| C4 | C-H Arylation | Aryl iodides, Pd(II) catalyst | C4-Aryl-indole | nih.govacs.org |

| C3 | Bromination | Brominating agent (e.g., NBS) | 3-Bromo-indole | smolecule.com |

| C3-Br | Cross-Coupling | Boronic acids, alkynes, etc., Pd catalyst | 3-Aryl/Alkynyl-indole | smolecule.com |

Modifications of the Benzyloxy Moiety

The benzyloxy group at the C7 position is not merely a passive substituent but can be an active participant in the synthetic strategy, primarily through its removal to unmask a hydroxyl group.

The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. researchgate.net This reaction involves treating the 7-(benzyloxy)indole derivative with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This process efficiently removes the benzyl group to yield the corresponding 7-hydroxyindole derivative. This transformation is crucial for synthesizing analogues where a free hydroxyl group is required for biological activity or for further functionalization, such as etherification or esterification.

This deprotection step is often one of the final steps in a synthetic sequence, as the free phenol (B47542) is more reactive and potentially incompatible with conditions used to modify other parts of the molecule. The resulting 7-hydroxy-3-methylindole can then serve as a precursor to a new family of derivatives based on modifications at the C7-oxygen.

Reactivity and Mechanistic Studies of 7 Benzyloxy 3 Methylindole

Electrophilic Aromatic Substitution Patterns in Benzyloxyindoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. The indole (B1671886) ring is highly reactive toward electrophiles due to the electron-rich nature of the pyrrole (B145914) moiety. The outcome of such reactions is governed by the directing effects of existing substituents on the ring.

In the case of benzyloxyindoles, the benzyloxy group (-OBn) at the C7 position is an activating group and an ortho, para-director for electrophilic attack on the benzene (B151609) portion of the indole nucleus. This is due to the lone pairs on the oxygen atom, which can be donated into the aromatic system through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution.

However, the pyrrole ring is generally more nucleophilic and thus more reactive towards electrophiles than the benzene ring. The preferred site of electrophilic attack on an unsubstituted indole is the C3 position. In 7-(benzyloxy)-3-methylindole, the C3 position is already substituted with a methyl group. This blockage directs electrophiles to other positions on the pyrrole ring, primarily the C2 position, or to the benzene ring, influenced by the C7-benzyloxy group. The interplay between the activating nature of the pyrrole nitrogen and the directing effect of the benzyloxy group dictates the ultimate substitution pattern. For instance, in related systems, electrophilic substitution has been shown to occur with specific regioselectivity based on the nature of the electrophile and reaction conditions.

Role in Complex Molecule Synthesis as a Building Block

The specific substitution pattern of this compound makes it a valuable precursor for synthesizing intricate molecular structures, particularly alkaloids and fused heterocyclic compounds.

7-(Benzyloxy)indole is a key commercially available starting material in the multi-step total synthesis of complex marine alkaloids. Its structure provides a pre-functionalized core that can be elaborated into more complex targets.

A prominent example is the total synthesis of (±)-Dragmacidin E, a bis-indole sponge alkaloid. The synthesis was accomplished in 25 steps starting from 7-(benzyloxy)indole. Key transformations in this synthesis included a Witkop cyclization to establish the bridged indole core and a cyclo-dehydrative pyrazinone formation. The benzyloxy group at the C7 position is carried through a significant portion of the synthetic sequence before being cleaved in a later stage.

The indole framework is also central to physostigmine and its analogues, which are investigated for their cholinesterase inhibition activities. Synthetic strategies toward various physostigmine analogues often involve the construction or functionalization of a core indole or indoline structure, where derivatives like benzyloxyindoles can serve as important intermediates for introducing required oxygenation patterns.

| Target Alkaloid | Precursor | Key Transformations | Reference |

|---|---|---|---|

| (±)-Dragmacidin E | 7-(Benzyloxy)indole | Witkop cyclization, Pyrazinone formation | |

| Physostigmine Analogues | Indole Derivatives | Construction of the pyrroloindole core |

The indole nucleus of this compound can be annulated to form larger, fused heterocyclic systems. As seen in the synthesis of Dragmacidin E, the indole unit is incorporated into a larger structure that includes a pyrazinone ring, a class of pyrazinoindoles. This involves the convergent cyclocondensation of two separate indole-bearing components.

Furthermore, indole derivatives are used to synthesize indolyl-triazoles, a class of compounds evaluated for their potential as anticancer agents. The synthesis of these molecules can involve the reaction of an indole-3-carbonitrile with acid hydrazides. While the direct use of this compound is not specified in all examples, the general methodology allows for variously substituted indoles to be used as starting materials for creating these fused systems. The structure-activity relationship studies of these compounds have shown that substituents on the indole ring, such as benzyloxy groups, can be beneficial for biological activity.

| Fused System | Synthetic Context | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazinoindoles | Dragmacidin E Synthesis | Cyclocondensation | |

| Indolyl-Triazoles | Anticancer Agent Synthesis | Cyclization of indole-3-carbonitrile with acid hydrazides |

Cleavage and Transformation of the Benzyloxy Group

In multi-step synthesis, a benzyloxy group is frequently employed as a protecting group for a hydroxyl (-OH) function. Its stability under a wide range of reaction conditions and the relative ease of its removal make it highly valuable.

The most common method for the cleavage of a benzyl (B1604629) ether, such as the one in this compound, is through catalytic hydrogenation. This reaction is typically performed using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). The reaction yields the deprotected alcohol (in this case, 7-hydroxy-3-methylindole) and toluene as a byproduct. This method is highly efficient and clean, although it is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Alternative methods for cleaving benzyl ethers include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. Oxidative cleavage is also possible, where the benzyl ether is first oxidized to a benzoate ester, which can then be hydrolyzed under basic conditions. In the context of complex syntheses like that of Dragmacidin E, the choice of deprotection method is critical to avoid affecting other sensitive functionalities within the advanced intermediates.

| Deprotection Method | Reagents | Byproduct | Key Feature | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Toluene | Mild, efficient, but incompatible with reducible groups. | |

| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Benzyl bromide | Limited to acid-stable substrates. | |

| Oxidative Cleavage | Oxidants (e.g., DDQ), then base | Benzaldehyde/Benzoic acid | Useful for specific substituted benzyl ethers. |

Structure Activity Relationship Sar Studies Centered on 7 Benzyloxy 3 Methylindole Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 7-(benzyloxy)-3-methylindole derivatives is intricately linked to the nature and position of various substituents on the indole (B1671886) scaffold. The interplay between these structural modifications dictates the molecule's interaction with biological targets, thereby modulating its activity.

Impact of Benzyloxy Group Placement (e.g., at C-7)

The placement of the benzyloxy group at the C-7 position of the indole ring is a key determinant of biological activity. While direct and extensive SAR studies on a wide range of this compound derivatives are not widely available in the public domain, the activity of the closely related compound, 7-benzyloxyindole (B21248) (7BOI), offers significant insights.

Furthermore, transcriptional analyses revealed that 7BOI represses the expression of several virulence genes, including α-hemolysin (hla), enterotoxin B (seb), and certain protease genes. nih.gov It also modulates the expression of important regulatory genes. nih.gov This indicates that the 7-benzyloxy moiety is instrumental in the compound's ability to interfere with bacterial signaling pathways. The precise mechanism by which the C-7 benzyloxy group confers this activity is a subject for further investigation, but it likely involves specific hydrophobic and potentially aromatic interactions within the binding site of its molecular target.

The following table summarizes the observed biological effects of 7-benzyloxyindole, highlighting the significance of the C-7 substitution.

| Compound | Target Organism | Observed Biological Effect | Reference |

| 7-Benzyloxyindole (7BOI) | Staphylococcus aureus | Inhibition of staphyloxanthin production | researchgate.netnih.gov |

| Reduction of hemolytic activity | researchgate.netnih.gov | ||

| Repression of virulence gene expression | nih.gov | ||

| Attenuation of virulence in vivo (C. elegans model) | nih.gov |

Influence of Other Substituents on Indole Ring

The biological activity of indole derivatives is profoundly influenced by the presence of other substituents on the indole ring. While specific data for this compound derivatives is limited, general principles derived from broader indole SAR studies can be extrapolated. The methyl group at the C-3 position, for instance, is a common feature in many biologically active indole compounds and can contribute to the molecule's lipophilicity and steric profile.

The introduction of various substituents at other positions of the indole ring can modulate activity in several ways:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the indole ring system, which can be crucial for interactions with biological targets.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

For example, in a series of 2,7-disubstituted indole-based receptors, the introduction of amido, urea, and thiourea (B124793) moieties at the C-7 position was shown to influence anion-binding properties. core.ac.uk This highlights how different functional groups at the C-7 position can dictate the nature of intermolecular interactions.

The table below provides a hypothetical illustration of how different substituents on the indole ring of a this compound scaffold could potentially influence its biological activity, based on general SAR principles.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| C-2 | Small alkyl group | May enhance lipophilicity and binding affinity. |

| C-4 | Halogen (e.g., Fluoro, Chloro) | Can alter electronic properties and potentially improve metabolic stability. |

| C-5 | Methoxy group | May increase polarity and potential for hydrogen bonding. |

| C-6 | Nitro group | Electron-withdrawing, could significantly alter receptor interactions. |

Ligand-Receptor Interaction Hypotheses

The biological effects of this compound derivatives are predicated on their interaction with specific molecular targets, such as enzymes or receptors. While the precise targets for this class of compounds are not fully elucidated, hypotheses regarding their binding modes can be formulated based on the known interactions of other indole derivatives.

The indole nucleus itself is a versatile scaffold that can participate in a variety of non-covalent interactions, including:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in a binding site.

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The non-polar regions of the indole ring and its substituents, such as the benzyloxy and methyl groups, can engage in hydrophobic interactions with non-polar residues of the target protein.

The benzyloxy group at the C-7 position is likely to play a significant role in orienting the molecule within the binding site and providing additional hydrophobic and aromatic interactions. The flexibility of the benzyl (B1604629) group may allow it to adopt a conformation that maximizes contact with the receptor surface.

For instance, in the context of the antivirulence activity of 7-benzyloxyindole, it is plausible that the compound binds to a regulatory protein in S. aureus, thereby disrupting its function. The binding could involve the indole core making key contacts, while the 7-benzyloxy group occupies a specific hydrophobic pocket, leading to the observed downstream effects on gene expression.

Design Principles for Novel Bioactive Indole Analogues

The design of novel bioactive indole analogues based on the this compound scaffold should be guided by the SAR principles discussed above. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Isosteric Replacement: While maintaining the core indole structure, replacing the benzyloxy group with other bulky, lipophilic groups could lead to improved activity or altered selectivity. Isosteric replacements, where a functional group is replaced by another with similar steric and electronic properties, can also be explored.

Substituent Scanning: A systematic exploration of different substituents at various positions on the indole ring (C-2, C-4, C-5, C-6) can help to map the steric and electronic requirements of the biological target.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by cyclizing the benzyloxy group or other side chains, can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Bioisosterism: The application of bioisosterism, where a substituent is replaced by another group with similar physical or chemical properties that can produce a similar biological response, is a powerful tool. For example, replacing a phenyl ring in the benzyloxy group with a bioisosteric heterocycle could modulate the compound's properties.

The following table outlines some potential design strategies for developing novel analogues of this compound.

| Design Strategy | Specific Modification | Desired Outcome |

| Modification of the Benzyloxy Group | Replace phenyl with a substituted phenyl or a heterocyclic ring. | Altered potency, selectivity, and ADME properties. |

| Vary the length of the alkoxy chain (e.g., propoxy, butoxy). | Optimize hydrophobic interactions and fit within the binding pocket. | |

| Substitution on the Indole Ring | Introduce small, electron-withdrawing groups at C-5 or C-6. | Enhance binding affinity and metabolic stability. |

| Add a hydrogen bond acceptor/donor at C-2. | Introduce new, specific interactions with the target receptor. | |

| Conformational Restriction | Cyclize the benzyloxy group to form a fused ring system. | Increase rigidity and potentially improve binding affinity. |

By employing these design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new compounds with optimized biological activities for a range of therapeutic applications.

Investigation of Biological Activities in 7 Benzyloxy 3 Methylindole and Its Research Derivatives Excluding Clinical Data

In Vitro Pharmacological Profiles

Receptor Agonist/Antagonist Research (e.g., Adrenergic Receptors, Serotonin (B10506) Receptors)

While direct studies on 7-(benzyloxy)-3-methylindole are limited, research into its derivatives provides insight into potential receptor interactions. The indole (B1671886) structure is a common pharmacophore for ligands of serotonin (5-HT) receptors. Notably, the derivative 2-(7-(benzyloxy)-1H-indol-1-yl)-N,N-dimethylethan-1-amine has been investigated for its psychoplastogenic properties, which are activities that promote rapid and sustained neural plasticity. The therapeutic effects of psychoplastogens are often mediated by the activation of serotonin 2A receptors (5-HT2AR). mdpi.comnih.govnih.gov Studies on a series of N,N-dimethylaminoisotryptamine (isoDMT) analogs found that substitution at the 7-position of the indole ring, including with a benzyloxy group, was well-tolerated, indicating that such derivatives retain the potential for psychoplastogenic activity.

In the broader class of indole derivatives, certain 1,7-cyclized indoles have been identified as potent and highly selective human beta3-adrenergic receptor agonists. nih.gov However, specific research on the adrenergic receptor activity of 7-benzyloxyindole (B21248) derivatives was not prominent in the reviewed literature.

Enzyme Inhibition Studies (e.g., Aldose Reductase, Monoamine Oxidase, Transglutaminase, Myeloperoxidase)

The benzyloxy-indole scaffold has been a subject of investigation for its enzyme inhibitory potential.

Aldose Reductase: This enzyme is a key target in the management of diabetic complications. Research has identified some benzyloxy-indole derivatives as inhibitors. For instance, [5-(Benzyloxy)-1H-Indol-1-yl]Acetic Acid has been studied as an aldose reductase inhibitor.

Monoamine Oxidase (MAO): The presence of a benzyloxy group on the indole ring has been found to be critical for potent and selective inhibition of monoamine oxidase B (MAO-B). Studies on a series of 2-indolyl methylamines demonstrated that the benzyloxy group at the 5-position was crucial for high selectivity and affinity for MAO-B. This highlights the importance of this specific substituent for designing selective MAO-B inhibitors, which are of interest for treating neurodegenerative disorders.

Transglutaminase and Myeloperoxidase: In the reviewed scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against the enzymes transglutaminase or myeloperoxidase. While 3-methylindole (B30407) (skatole) has been shown to inhibit myeloperoxidase, the effect of the 7-benzyloxy substitution is not documented in the available research. researchgate.net

Antimicrobial and Antifungal Research (in vitro)

Derivatives of this compound have demonstrated significant antivirulence and antibiofilm activities without necessarily inhibiting cell growth, a strategy that may reduce the likelihood of developing drug resistance. nih.govresearchgate.net

Antibacterial Research: In studies against the pathogenic bacterium Staphylococcus aureus, 7-benzyloxyindole (7BOI) was shown to attenuate virulence. nih.govresearchgate.net It effectively inhibited the production of the carotenoid pigment staphyloxanthin, rendering the bacteria colorless, and suppressed their hemolytic activity. researchgate.net Consequently, S. aureus treated with 7BOI became more susceptible to killing by hydrogen peroxide and human whole blood. nih.govresearchgate.net Transcriptional analysis revealed that 7BOI repressed the expression of several virulence genes, including those for α-hemolysin (hla) and enterotoxin B (seb). nih.gov

Antifungal Research: Against the opportunistic fungal pathogen Candida albicans, 7-benzyloxyindole effectively inhibited the formation of biofilms, which are crucial for its virulence and resistance. unibo.it At a concentration of 0.02 mM, it significantly reduced biofilm formation without affecting the growth of planktonic (free-floating) cells. This antibiofilm activity is linked to its ability to inhibit the morphological transition from yeast to hyphal forms, a critical step in biofilm development. unibo.it This was supported by transcriptomic data showing that 7-benzyloxyindole downregulated several hypha- and biofilm-related genes, such as ALS3, ECE1, and HWP1. unibo.it

| Compound | Organism | Activity | Key Findings |

|---|---|---|---|

| 7-Benzyloxyindole (7BOI) | Staphylococcus aureus | Antivirulence | Inhibited staphyloxanthin production and hemolytic activity; repressed virulence genes like hla and seb. nih.govresearchgate.net |

| 7-Benzyloxyindole | Candida albicans | Antibiofilm & Antifungal | Significantly reduced biofilm formation (at 0.02 mM) by inhibiting hyphal formation; downregulated genes ALS3, ECE1, HWP1. unibo.it |

Antiproliferative and Cytotoxicity Research in Cell Lines

While direct antiproliferative studies on this compound are not widely available, its precursor, 7-benzyloxyindole, is utilized in the synthesis of compounds with demonstrated cytotoxic activity. It serves as a reactant for the preparation of substituted 3-cyanoindoles and 3-(4-pyridinyl)indoles, which have been shown to act as inhibitors of inosine (B1671953) monophosphate dehydrogenase and exhibit antiproliferative effects on peripheral blood mononuclear cells (PBMCs). sigmaaldrich.com This suggests that the 7-benzyloxyindole scaffold can be a valuable starting point for developing novel antiproliferative agents. Other indole-based derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), colon (HT29), and prostate (PC3) cancers, though these studies did not specifically use a 7-benzyloxy substitution. unibo.it

Neural Plasticity and Psychoplastogenic Research

Psychoplastogens are compounds capable of promoting rapid and lasting changes in neuronal structure, which is a promising therapeutic approach for neuropsychiatric disorders like depression. nih.gov Research into derivatives of 7-benzyloxyindole has identified potential psychoplastogenic activity.

A study focusing on N,N-dimethylaminoisotryptamine (isoDMT) analogs synthesized and tested 2-(7-(benzyloxy)-1H-indol-1-yl)-N,N-dimethylethan-1-amine. The investigation explored how substitutions at various positions on the indole ring affect psychoplastogenic potential. The results indicated that substitutions at the 5-, 6-, and 7-positions, including the sterically demanding benzyloxy group at position 7, were well-tolerated. This finding is significant because it demonstrates that the 7-benzyloxyindole core structure is compatible with the promotion of neural plasticity, making it a viable scaffold for the design of novel psychoplastogens. The activity of these compounds is believed to be mediated through serotonin 5-HT2A receptors. mdpi.comnih.gov

Antioxidant Activity Research

The indole nucleus is a component of many natural and synthetic compounds known for their antioxidant properties. mdpi.com The ability to scavenge free radicals is an important therapeutic property, as oxidative stress is implicated in numerous diseases. However, specific in vitro studies detailing the antioxidant capacity of this compound or its immediate derivatives were not found in the reviewed literature. While related compounds like 5-hydroxyoxindole (B181108) derivatives have shown excellent antioxidant profiles, dedicated research is needed to quantify the specific radical scavenging and antioxidant potential of the 7-benzyloxy substituted indoles. mdpi.com

Advanced Analytical and Computational Methodologies in 7 Benzyloxy 3 Methylindole Research

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of 7-(Benzyloxy)-3-methylindole. Each method provides unique information about the compound's atomic composition, functional groups, and electronic properties, which, when combined, offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons. The protons on the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm). The benzylic CH₂ protons would present as a singlet around 5.1 ppm. The protons of the indole (B1671886) ring would show signals in the aromatic region (approximately 6.7-7.6 ppm), with the C2-H proton appearing as a distinct singlet. The methyl group at the C3 position would be observed as a singlet in the upfield region, typically around 2.3 ppm. The N-H proton of the indole ring would appear as a broad singlet, often in the range of 8.0-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl carbon (around 9-10 ppm), the benzylic carbon (around 70 ppm), and the various aromatic and heterocyclic carbons spanning the range of approximately 100-150 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show:

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Stretching vibrations for aromatic C-H bonds appearing just above 3000 cm⁻¹.

Stretching vibrations for aliphatic C-H bonds of the methyl and benzylic groups appearing just below 3000 cm⁻¹.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the benzyloxy ether linkage, typically found in the 1200-1250 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3400 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ether) | 1200-1250 |

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Indole and its derivatives typically exhibit strong absorption bands in the ultraviolet region. researchdata.edu.au The UV-Vis spectrum of this compound in a solvent like methanol or ethanol would be expected to show characteristic absorption maxima (λ_max) related to the π→π* transitions of the conjugated indole and benzene (B151609) ring systems, likely appearing in the 220-300 nm range. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragment is often the loss of the benzyl group, leading to a significant peak at [M-91]⁺, corresponding to the tropylium cation, a common fragment in molecules containing a benzyl group. nist.gov Further fragmentation of the indole core can also provide structural confirmation.

Chromatographic Separation and Purification Methodologies

The synthesis of this compound typically results in a crude product mixture containing starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for its isolation and purification.

Column Chromatography is the most common method for the purification of indole derivatives on a laboratory scale. orgsyn.org In a typical procedure, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column. For a compound like this compound, a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane or petroleum ether, would likely be effective. orgsyn.org The separation is based on the differential adsorption of the components onto the silica gel; less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution and speed compared to traditional column chromatography. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed for indole derivatives.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into molecular interactions, electronic structure, and conformational dynamics.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode. ijaresm.comnih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (from databases like the Protein Data Bank).

Using a docking algorithm to sample a large number of possible conformations of the ligand within the protein's binding site.

Scoring these conformations based on a function that estimates the binding free energy.

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indole derivative and the amino acid residues of the protein. nih.gov For example, studies on similar indole derivatives have identified crucial hydrogen bonds and hydrophobic interactions that dictate their binding affinity to specific enzymes. mdpi.com

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Indole N-H | Asp, Glu, Ser, Thr (backbone or side chain) |

| Hydrophobic Interactions | Benzyl group, indole ring, methyl group | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Indole ring, Benzene ring | Phe, Tyr, Trp, His |

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. semanticscholar.org DFT studies on this compound can provide valuable information about its structure, stability, and reactivity. gsconlinepress.com

Key parameters calculated using DFT include:

Optimized Molecular Geometry: DFT can predict the most stable 3D arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For the this compound-protein complex, an MD simulation can:

Assess the stability of the docked conformation over time.

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more accurate estimation of the binding free energy by accounting for solvent effects and molecular flexibility.

The simulation trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations have been instrumental in understanding the dynamic behavior of various indole derivatives within the binding pockets of their target proteins. nih.gov

Future Directions and Emerging Research Avenues for 7 Benzyloxy 3 Methylindole

Development of Next-Generation Synthetic Strategies

The synthesis of functionalized indoles is continually evolving, with a focus on efficiency, selectivity, and sustainability. Future synthetic strategies for derivatives of 7-(Benzyloxy)-3-methylindole are likely to incorporate several next-generation approaches.

Transition Metal Catalysis: Palladium- and rhodium-catalyzed reactions have become powerful tools for the direct functionalization of C-H bonds in indole (B1671886) rings. caltech.edubeilstein-journals.orgnih.govnih.govdntb.gov.ua Future work will likely focus on developing more sophisticated catalyst systems to achieve even greater control over regioselectivity, particularly at the less reactive positions of the indole nucleus. For instance, rhodium(II)-catalyzed processes could enable the synthesis of complex 2,3-disubstituted indoles starting from precursors related to this compound. nih.govmdpi.comnih.govthieme-connect.comthieme-connect.com Similarly, palladium-catalyzed methods, which have been successfully used for intramolecular annulations of indoles, could be adapted to build complex polycyclic structures onto the this compound core. nih.gov

Photoredox Catalysis: This emerging field offers mild and efficient conditions for a variety of chemical transformations. acs.orgnih.govnih.govorganic-chemistry.orgacs.org The use of light-mediated processes can generate radical intermediates that participate in unique bond-forming reactions, allowing for the introduction of novel functional groups onto the indole scaffold under gentle conditions. acs.orgnih.gov This approach could be particularly useful for late-stage functionalization of complex molecules derived from this compound.

| Synthetic Strategy | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Palladium-Catalyzed C-H Functionalization | High regioselectivity, broad substrate scope. | Direct introduction of aryl, alkyl, or other functional groups at various positions. | caltech.edubeilstein-journals.orgnih.govnih.govdntb.gov.ua |

| Rhodium-Catalyzed Synthesis | Access to complex substitution patterns. | Formation of novel 2,3-disubstituted derivatives. | nih.govmdpi.comnih.govthieme-connect.comthieme-connect.com |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Late-stage functionalization and introduction of novel moieties. | acs.orgnih.govnih.govorganic-chemistry.orgacs.org |

| Green Chemistry Approaches | Environmentally friendly, sustainable. | Use of microwave irradiation and green solvents for synthesis. | beilstein-journals.orgtandfonline.combenthamdirect.comx-mol.nettandfonline.com |

Exploration of Novel Biological Targets and Pathways (in vitro/preclinical)

While the full biological profile of this compound is still under investigation, preliminary research and studies on related indole derivatives suggest several promising avenues for future preclinical exploration.

Anti-virulence Agents: A significant finding has been the ability of 7-benzyloxyindole (B21248) to attenuate the virulence of Staphylococcus aureus without inhibiting its growth. nih.govresearchgate.net This anti-virulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of antibiotic resistance. nih.gov Future in vitro and preclinical studies could explore the precise molecular mechanism of this activity and investigate its efficacy against a broader range of pathogens. Transcriptional analyses have shown that 7-benzyloxyindole can repress the expression of several virulence genes in S. aureus. nih.gov

Kinase Inhibition: The indole nucleus is a common scaffold in many kinase inhibitors used in oncology. researchgate.netdepositolegale.itnih.goveco-vector.comeurekaselect.com Derivatives of this compound could be designed and screened for their ability to inhibit specific kinases that are implicated in cancer and other diseases. Preclinical studies would involve in vitro kinase assays and cell-based proliferation assays to identify lead compounds.

Epigenetic Modulation: There is growing interest in targeting epigenetic pathways for the treatment of various diseases, including cancer. nih.govnih.gov Some indole-containing compounds have been shown to influence epigenetic modifications. nih.gov Future research could investigate whether derivatives of this compound can modulate the activity of enzymes involved in DNA methylation or histone modification.

| Biological Target/Pathway | Therapeutic Potential | Supporting Evidence/Rationale | References |

|---|---|---|---|

| Bacterial Virulence Factors | Anti-infective (with potentially lower resistance development) | 7-benzyloxyindole attenuates S. aureus virulence. | nih.govresearchgate.netnih.gov |

| Protein Kinases | Anticancer, Anti-inflammatory | The indole scaffold is a known pharmacophore for kinase inhibitors. | researchgate.netdepositolegale.itnih.goveco-vector.comeurekaselect.com |

| Epigenetic Modifiers (e.g., DNMTs, HDACs) | Anticancer | Some indole derivatives have shown epigenetic activity. | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be trained on existing data for indole derivatives to build QSAR models. researchgate.netnih.govjocpr.comnih.goveurjchem.com These models can then predict the biological activity of novel, untested derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. researchgate.netnih.gov

De Novo Design with Generative Adversarial Networks (GANs): GANs are a class of AI models that can learn to generate new data with similar characteristics to a training set. nih.govconsensus.appacellera.comchemrxiv.orgarxiv.org In the context of drug discovery, GANs can be used for the de novo design of novel indole derivatives with desired properties. By training a GAN on a library of known active indole compounds, it can generate new molecular structures, including variations of this compound, that are predicted to be active against a specific biological target.

| AI/ML Application | Description | Impact on this compound Research | References |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets and reduction of experimental screening. | researchgate.netnih.govjocpr.comnih.goveurjchem.com |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Generation of novel this compound analogs with optimized properties. | nih.govconsensus.appacellera.comchemrxiv.orgarxiv.org |

| Interpretable Machine Learning | Understanding the basis of model predictions to guide rational design. | Elucidation of structure-activity relationships to inform the design of improved derivatives. | nih.govresearchgate.net |

Q & A

Basic: What are the established synthetic routes for 7-(Benzyloxy)-3-methylindole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalizing the indole core at the 7-position. A common approach is the alkylation of 7-hydroxy-3-methylindole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . For scale-up, intermediates like nitroaryl compounds (e.g., 1-(2-nitroaryl)-2-nitroalkenes) can be reduced catalytically (H₂/Pd-C) to form the indole backbone . Key variables affecting yield include:

- Catalyst selection : Pd-C vs. Raney Ni for nitro reduction (Pd-C offers higher selectivity) .

- Temperature : Alkylation at 80–100°C minimizes side reactions like over-alkylation .

- Solvent polarity : DMF enhances nucleophilicity of the hydroxyindole intermediate compared to THF .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 263.13 (C₁₆H₁₅NO₂).

- HPLC-PDA : Monitor purity (>98%) using C18 columns (acetonitrile/water gradient) to detect residual benzyl bromide or deprotected intermediates .

Advanced: How can researchers optimize regioselectivity when introducing substituents to the indole ring?

Methodological Answer:

Regioselectivity challenges arise due to the indole’s electron-rich C3 and C7 positions. Strategies include:

- Directed ortho-metalation : Use TMPMgCl·LiCl to deprotonate C7, enabling benzyloxy group installation before methyl functionalization at C3 .

- Friedel-Crafts Acylation : Electrophilic substitution at C3 can be controlled using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .

- Cross-coupling : Suzuki-Miyaura reactions at C5/C6 require protecting C7-OH with benzyl groups to prevent side reactions .

Advanced: How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often stem from polymorphic forms or residual solvents. To address this:

- DSC/TGA : Analyze thermal stability and phase transitions (e.g., melting point variations due to solvates) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., benzyloxy orientation) using databases like CCDC (e.g., CCDC-2191474 for analogous indoles) .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of benzyl protons to indole C7 to rule out positional isomers .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)) :

- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., DMF stabilizes charged intermediates in alkylation) .

Advanced: What green chemistry strategies apply to the synthesis of this compound?

Methodological Answer:

- Solvent-Free Alkylation : Mechanochemical grinding of 7-hydroxy-3-methylindole with benzyl bromide and K₂CO₃ reduces waste .

- Biocatalysis : Lipase-mediated protection/deprotection of hydroxy groups minimizes toxic reagents .

- Flow Chemistry : Continuous hydrogenation of nitro intermediates (e.g., 1-(2-nitroaryl)-2-nitroalkenes) enhances safety and scalability .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

This compound serves as:

- A Pharmacophore Scaffold : Its indole core is modified for serotonin receptor ligands or kinase inhibitors .

- Protecting Group Intermediate : The benzyloxy group is selectively removed (H₂/Pd-C) to generate 7-hydroxyindoles for natural product synthesis (e.g., tetrahydroisoquinoline derivatives) .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies using this compound derivatives?

Methodological Answer:

- Analog Synthesis : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess bioactivity trends .

- Biological Assays : Test analogs against target proteins (e.g., S1P receptors) using SPR or fluorescence polarization to quantify binding affinities .

- Crystallography : Co-crystallize derivatives with enzymes (e.g., cytochrome P450) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.